

The DCAF Protein Family: A Technical Guide to Classification, Evolution, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DCAF**

Cat. No.: **B1672951**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The DDB1- and CUL4-Associated Factor (**DCAF**) protein family represents a crucial class of substrate receptors for the Cullin-4 (CUL4)-based E3 ubiquitin ligases (CRL4). These modular E3 ligases play a pivotal role in cellular homeostasis by targeting a vast array of proteins for ubiquitination and subsequent proteasomal degradation. The specificity of the CRL4 complex is dictated by the particular **DCAF** protein incorporated, which directly binds to the substrate. With over 60 members in humans, the **DCAF** family is implicated in a wide range of cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling. [1][2] Their frequent dysregulation in various diseases, particularly cancer, has positioned them as attractive targets for therapeutic intervention, including the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the **DCAF** protein family, focusing on their classification, evolutionary landscape, and the experimental methodologies used for their study.

DCAF Protein Family Classification

DCAF proteins are characterized by their ability to associate with the CRL4 E3 ubiquitin ligase complex via the adaptor protein DNA Damage-Binding Protein 1 (DDB1). [1][2] The majority of **DCAF** proteins contain a WD40 repeat domain, which folds into a β -propeller structure that mediates protein-protein interactions. [1] A conserved "WDxR" motif within the WD40 domain is

often critical for the interaction with DDB1.[\[3\]](#) However, a subset of **DCAF** proteins lacks the canonical WD40 domain and is thought to interact with DDB1 through other structural motifs.[\[1\]](#)

The classification of **DCAF** proteins is primarily based on their nomenclature as "DDB1- and CUL4-associated factor" followed by a number. Many **DCAF** proteins also have alternative names that were assigned based on their initial discovery or function. For instance, **DCAF1** is also known as VprBP (Vpr binding protein), and **DCAF2** is also referred to as DTL (denticleless) or CDT2 (Cdt1-targeting factor).[\[4\]](#)[\[5\]](#)

Below is a table summarizing a selection of human **DCAF** proteins, their alternative names, primary domains, and key functions or substrates.

Gene Name	Alternative Names	Key Domains/Motifs	Key Functions and Substrates
DCAF1	VprBP	WD40, LisH, Kinase-like	Cell cycle progression, DNA damage response, histone modification. Substrates: FoxM1, PP2A, MCM10. [6] [7] Also acts as a substrate receptor for the EDD/UBR5 E3 ligase. [5]
DCAF2	DTL, CDT2	WD40	S-phase-specific degradation of cell cycle regulators. Substrates: CDT1, p21, SET8. [4]
DCAF4	WDR21A	WD40	May function as a substrate receptor for the CUL4-DDB1 E3 ligase complex. [8]
DCAF5	BCRG2, WDR22	WD40	Predicted to be involved in the negative regulation of fatty acid biosynthesis. [9] [10]
DCAF6	IQWD1	WD40	Localized to the nucleoplasm and cytosol. [11]
DCAF7	WDR68	WD40	Involved in craniofacial and cognitive development.

DCAF8	WDR42A	WD40	Cytoplasmic and nuclear expression in most tissues. [12]
DCAF10	WDR32	WD40	Localized to the nucleoli fibrillar center.
DCAF11	WD40		Mediates the degradation of Stem-loop binding protein (SLBP) at the end of S-phase. [13]
DCAF12	TCC52	WD40, HLH	Binds to and ubiquitinates monomeric CCT5. [14] [15]
DCAF13	WD40		Oncogenic effects in several malignant tumors, including lung adenocarcinoma. [16]
DCAF16	C4orf30		Functions as a substrate recognition component for the CUL4-DDB1 E3 ligase complex. [17]

Evolution of the DCAF Protein Family

The CRL4-DCAF system is an ancient and evolutionarily conserved pathway, with orthologs of **DCAF** proteins found in a wide range of eukaryotes, from single-celled organisms to mammals. For example, **DCAF1** orthologs have been identified in *Drosophila melanogaster* and *Caenorhabditis elegans* (*dcaf-1*).[\[1\]](#)[\[18\]](#) The presence of a functional CRL4 system in early branching eukaryotes like *Trypanosoma* underscores its fundamental importance in eukaryotic biology.

The expansion and diversification of the **DCAF** family throughout evolution have allowed for the regulation of a progressively more complex proteome. Phylogenetic analyses of the broader WD40 repeat protein family, which includes the majority of **DCAFs**, reveal a complex evolutionary history with numerous gene duplication events and subsequent functional specializations.^[3] This is particularly evident in plants, where the **DCAF** family is involved in a multitude of developmental processes. For instance, the *Arabidopsis thaliana* **DCAF** protein ABD1 acts as a negative regulator of abscisic acid signaling by targeting the transcription factor ABI5 for degradation.^[19]

The evolutionary conservation of the **DCAF**-DDB1 interaction provides a platform for pathogens to hijack the host's ubiquitin-proteasome system. A notable example is the HIV-1 accessory protein Vpr, which mimics a **DCAF** protein to engage the CRL4-**DCAF1** complex and induce G2/M cell cycle arrest, thereby creating a favorable environment for viral replication.^[20]

Experimental Protocols for DCAF Protein Research

The study of **DCAF** proteins and their role in the CRL4 E3 ligase complex involves a variety of experimental techniques aimed at identifying substrates, characterizing protein-protein interactions, and elucidating biological function. Below are detailed methodologies for key experiments.

Identification of DCAF Substrates

A primary challenge in the field is the identification of the specific substrates targeted by each **DCAF** protein. Several powerful techniques are employed for this purpose.

This is a classical and widely used method to identify protein interaction partners in their native cellular context.

Methodology:

- **Cell Lysis:** Cells expressing the **DCAF** protein of interest (either endogenously or via transfection with a tagged construct) are lysed under non-denaturing conditions to preserve protein complexes. A common lysis buffer is RIPA buffer with protease and phosphatase inhibitors.^[21]

- Immunoprecipitation: The **DCAF** protein and its binding partners are captured from the cell lysate using an antibody specific to the **DCAF** protein or its tag (e.g., FLAG, HA). The antibody is typically coupled to protein A/G beads.
- Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
- Elution: The protein complexes are eluted from the beads, often by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the tag.
- Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, and the entire lane or specific bands are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS data is searched against a protein database to identify the co-immunoprecipitated proteins. True interaction partners should be significantly enriched in the **DCAF** immunoprecipitate compared to a negative control (e.g., immunoprecipitation with a non-specific IgG).

Given that the interaction between an E3 ligase and its substrate can be transient, more advanced techniques have been developed to capture these fleeting interactions.

- Ligase-Trapping: This method involves creating a fusion protein of the **DCAF** of interest with a ubiquitin-binding domain (UBD). When the **DCAF** binds to its substrate and mediates its ubiquitination, the UBD "traps" the ubiquitinated substrate, allowing for its subsequent purification and identification.[\[22\]](#)
- Proximity-Based Labeling (e.g., BiOID): A promiscuous biotin ligase (BirA*) is fused to the **DCAF** protein. When expressed in cells, the fusion protein biotinylates proteins in its immediate vicinity, including transiently interacting substrates. Biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.

Characterization of Protein-Protein Interactions

Quantitative methods are essential to validate and characterize the interactions between **DCAF** proteins, DDB1, and their substrates.

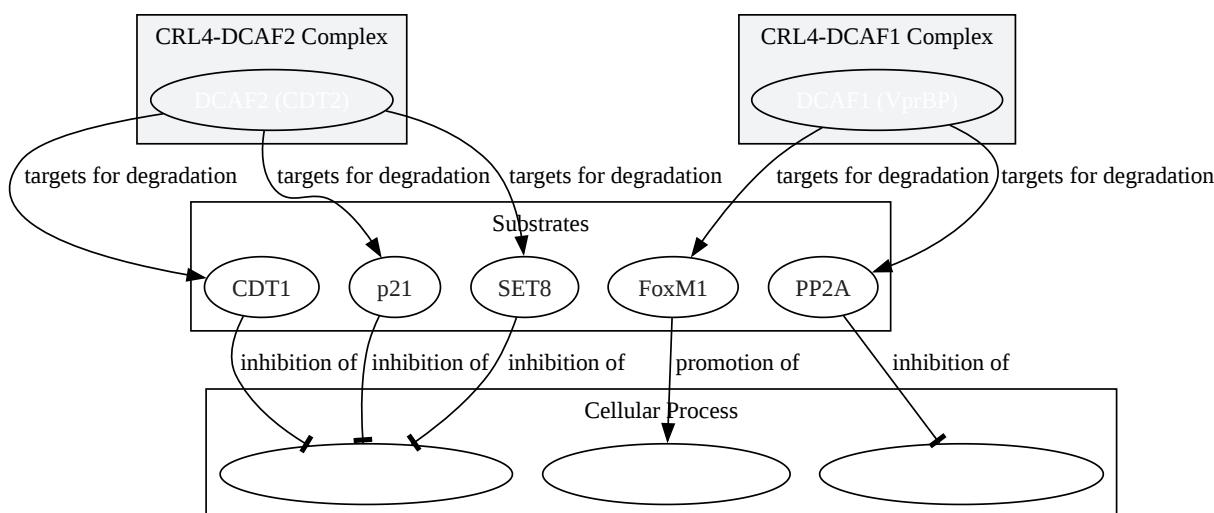
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Methodology:

- Immobilization: One of the binding partners (e.g., purified **DCAF** protein) is immobilized on a sensor chip.
- Analyte Injection: The other binding partner (e.g., purified substrate protein or a small molecule) is flowed over the sensor surface at various concentrations.
- Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
- Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (K_d) is calculated to determine the binding affinity.

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Methodology:

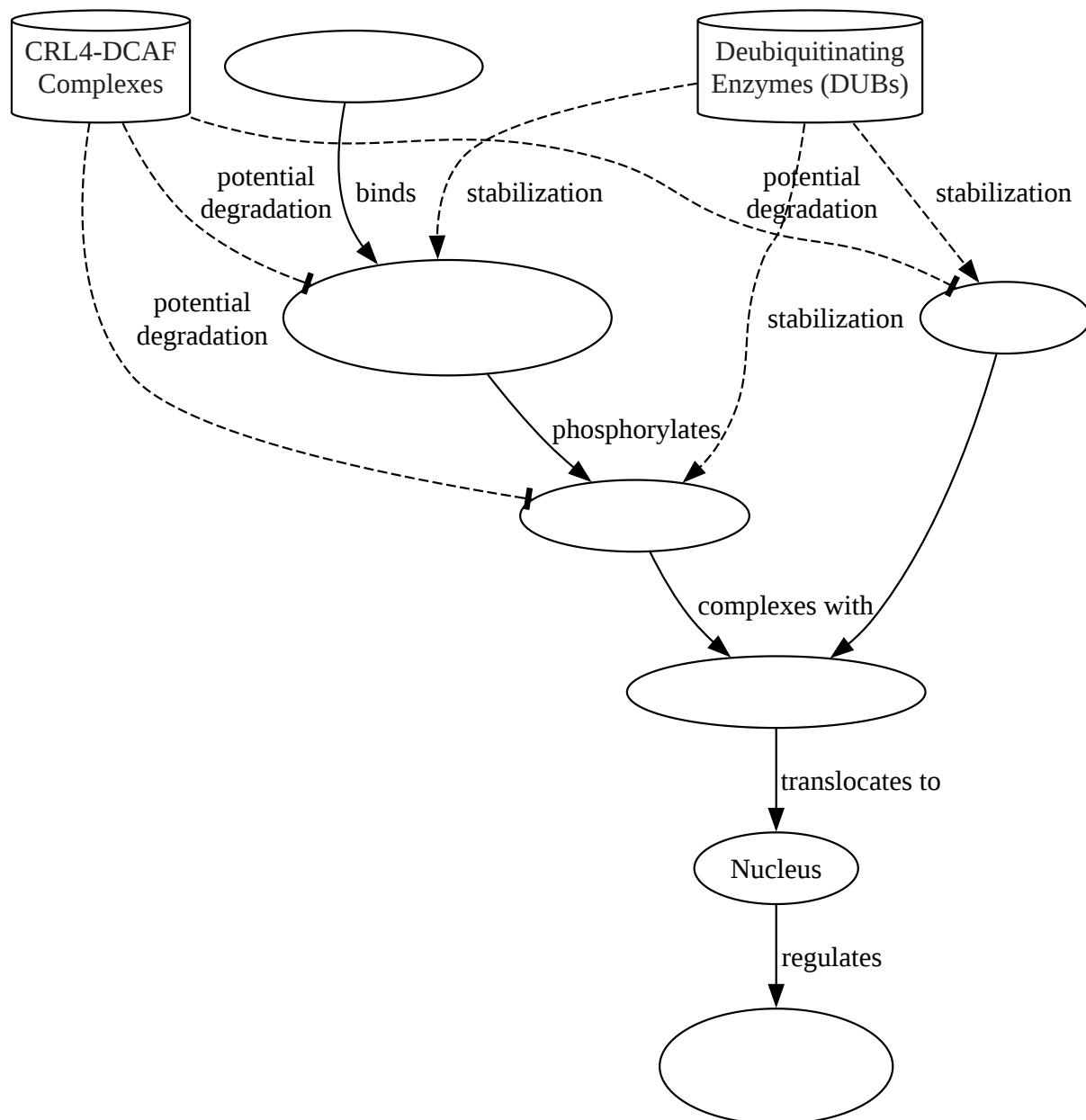

- Sample Preparation: Purified **DCAF** protein is placed in the sample cell of the calorimeter, and the purified substrate protein is loaded into the injection syringe.
- Titration: The substrate is injected in small aliquots into the **DCAF** solution.
- Heat Measurement: The heat released or absorbed during the binding event is measured.
- Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

DCAF-Regulated Signaling Pathways

DCAF proteins are integral components of numerous signaling pathways, primarily by mediating the degradation of key regulatory proteins.

Cell Cycle Regulation

The CRL4-**DCAF** pathway is a master regulator of the cell cycle. Several **DCAF** proteins target key cell cycle components for degradation at specific phases to ensure unidirectional progression through the cell cycle. For example, CRL4-**DCAF2** (CDT2) is responsible for the S-phase-specific degradation of CDT1, the cyclin-dependent kinase inhibitor p21, and the methyltransferase SET8.[4] More recently, **DCAF1** has been shown to regulate the stability of the oncogenic transcription factor FoxM1, which is crucial for G2/M progression.[6][7] **DCAF1** also directs the degradation of the protein phosphatase 2A (PP2A) scaffold subunit, a critical step for oocyte meiotic maturation.[23]



[Click to download full resolution via product page](#)

TGF- β Signaling Pathway

The Transforming Growth Factor- β (TGF- β) signaling pathway is crucial for a wide range of cellular processes, and its dysregulation is implicated in cancer and fibrosis.[24][25][26] The stability of components within this pathway is tightly controlled by the ubiquitin-proteasome system. While the direct targeting of core TGF- β pathway components by a specific **DCAF** protein is an area of active research, the interplay between ubiquitination and deubiquitination

is central to the pathway's regulation. Deubiquitinating enzymes (DUBs) can counteract the effects of E3 ligases, and some DUBs are known to regulate TGF- β signaling.[\[27\]](#) Given the extensive involvement of CRL4-**DCAF** complexes in protein turnover, it is plausible that they play a role in modulating the TGF- β pathway, either directly by targeting pathway components or indirectly by regulating the stability of other signaling molecules that cross-talk with the TGF- β pathway.

[Click to download full resolution via product page](#)

DCAF Proteins in Drug Development

The critical role of **DCAF** proteins in regulating the stability of oncoproteins and tumor suppressors has made them highly attractive targets for drug development. The development of small molecules that can modulate the activity of **DCAF**-containing E3 ligases is a burgeoning area of research.

One of the most promising therapeutic strategies is the use of PROTACs. These are heterobifunctional molecules that consist of a ligand that binds to a **DCAF** protein (or another E3 ligase component), a linker, and a ligand that binds to a protein of interest (POI) that is targeted for degradation. By bringing the POI into close proximity with the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the POI. This approach has the potential to target proteins that have been traditionally considered "undruggable."

Conclusion

The **DCAF** protein family represents a large and functionally diverse group of substrate receptors that are essential for the proper functioning of the CRL4 E3 ubiquitin ligase complex. Their evolutionary conservation and expansion underscore their fundamental role in regulating a vast array of cellular processes. A deep understanding of their classification, the substrates they target, and the signaling pathways they regulate is crucial for both basic research and the development of novel therapeutics. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this important protein family and their potential as drug targets. As our knowledge of the **DCAF** family grows, so too will our ability to manipulate the ubiquitin-proteasome system for the treatment of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. DCAF2 regulates the proliferation and differentiation of mouse progenitor spermatogonia by targeting p21 and thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. DCAF5 DDB1 and CUL4 associated factor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Gene - DCAF5 [maayanlab.cloud]
- 11. DCAF6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. DCAF8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. DCAF11 - DDB1 Interaction Summary | BioGRID [thebiogrid.org]
- 14. uniprot.org [uniprot.org]
- 15. Recognition of the CCT5 di-Glu degron by CRL4DCAF12 is dependent on TRiC assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A multidimensional pan-cancer analysis of DCAF13 and its protumorigenic effect in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. uniprot.org [uniprot.org]
- 19. ABD1 is an Arabidopsis DCAF substrate receptor for CUL4-DDB1-based E3 ligases that acts as a negative regulator of abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interactions with DCAF1 and DDB1 in the CRL4 E3 ubiquitin ligase are required for Vpr-mediated G2 arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uab.edu [uab.edu]
- 22. Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 25. TGF-beta in CAF-mediated tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]
- 27. TGF- β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The DCAF Protein Family: A Technical Guide to Classification, Evolution, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672951#dcaf-protein-family-classification-and-evolution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com